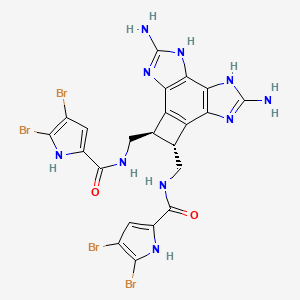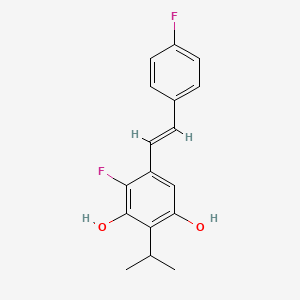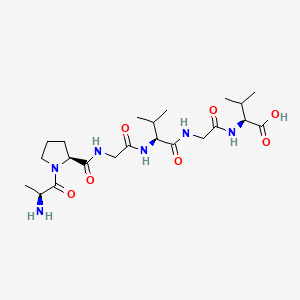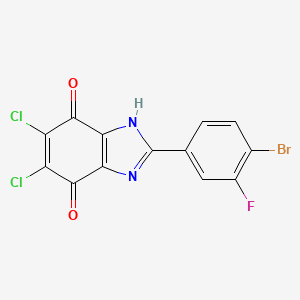
Tubulin inhibitor 41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin Inhibitor 41 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells . This compound is one of the many compounds that interact with the colchicine binding site on tubulin, leading to the destabilization of microtubules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 41 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common steps include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Tubulin Inhibitor 41 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Tubulin Inhibitor 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study microtubule dynamics and tubulin polymerization.
Biology: Employed in cell biology to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Utilized in cancer research to develop new chemotherapeutic agents that target tubulin.
Industry: Applied in the development of new drugs and therapeutic agents for various diseases
Mecanismo De Acción
Tubulin Inhibitor 41 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, leading to the destabilization of the microtubule network. As a result, cell division is inhibited, and apoptosis is induced in cancer cells. The compound also affects other cellular processes such as intracellular transport and signal transduction .
Comparación Con Compuestos Similares
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine site.
Paclitaxel: Binds to a different site on tubulin and stabilizes microtubules.
Vinblastine: Promotes depolymerization of microtubules by binding to the vinca alkaloid site
Uniqueness: Tubulin Inhibitor 41 is unique due to its specific binding affinity and the resulting effects on microtubule dynamics. Unlike other tubulin inhibitors, it may offer distinct advantages in terms of potency, selectivity, and reduced toxicity .
Propiedades
Fórmula molecular |
C20H15N3O |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-amino-9-methyl-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H15N3O/c1-12-7-8-14-9-10-15-17(13-5-3-2-4-6-13)16(11-21)20(22)24-19(15)18(14)23-12/h2-10,17H,22H2,1H3 |
Clave InChI |
UCKRTNLJGZCCDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


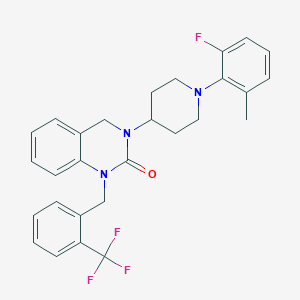
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)
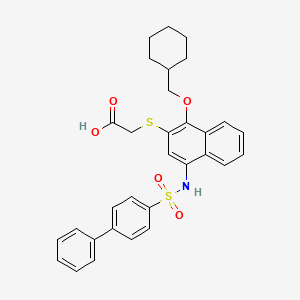
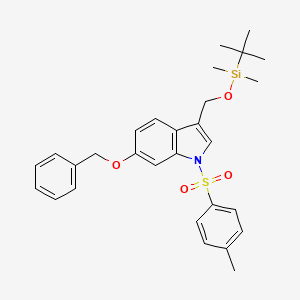

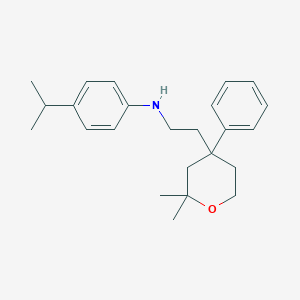
![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)
